molecular formula C15H18N8 B2789436 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2034538-79-7

3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2789436
CAS RN: 2034538-79-7
M. Wt: 310.365
InChI Key: UVRCUMWABCNCNE-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential in combating bacterial infections. A series of novel triazolo[4,3-a]pyrazine derivatives, including this compound, have been synthesized and evaluated for their in vitro antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior activities comparable to first-line antibacterial agents like ampicillin .

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-pyrimidine hybrids, which include the structure of 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promise in protecting neuronal cells and reducing inflammation, which is crucial in the treatment of neurodegenerative diseases and traumatic brain injuries .

Cancer Therapy

Compounds with the triazolo[4,3-a]pyrazine moiety are being explored for their antiproliferative activity against various human cancer cell lines . These derivatives have the potential to inhibit the growth of cancer cells, making them valuable candidates for further development in cancer therapy.

Enzyme Inhibition

The triazolo[4,3-a]pyrazine derivatives are also being investigated for their ability to inhibit enzymes that are critical in disease progression. For example, imatinib, a derivative with a similar structure, is known to inhibit tyrosine kinases and is widely used in the treatment of leukemia .

Antioxidant Properties

Triazoles, including triazolo[4,3-a]pyrazine derivatives, are studied for their antioxidant properties. These compounds can potentially reduce or eliminate free radicals, thereby protecting cells against oxidative damage, which is a contributing factor in many chronic diseases .

Antipsychotic Drug Development

The piperazine moiety present in 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a common feature in antipsychotic drugs. Derivatives of this compound act as dopamine and serotonin antagonists and are used in the development of drugs for psychiatric conditions .

properties

IUPAC Name

3-methyl-8-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-11-9-13(18-10-17-11)21-5-7-22(8-6-21)14-15-20-19-12(2)23(15)4-3-16-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRCUMWABCNCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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